Fenozolone - 15302-16-6

Fenozolone

Catalog Number: EVT-268423
CAS Number: 15302-16-6
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenozolone, also known as Ordinator®, is a psychostimulant compound [, , ]. Classified as an amphetamine-like drug, it exerts its effects by influencing monoamine neurotransmission within the central nervous system [, ]. Research on Fenozolone primarily revolves around its impact on motor function and its potential role in modulating brain activity related to movement [, , ].

Classification

Fenozolone is classified as a 4-oxazolidinone derivative and is structurally related to pemoline, another psychostimulant. Its chemical formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} and it features an oxazolidinone ring that contributes to its pharmacological properties .

Synthesis Analysis

Methods of Synthesis

The synthesis of Fenozolone typically involves a multi-step process that includes:

  1. Formation of the Oxazolidinone Ring: The synthesis often begins with the reaction of phenylacetic acid with ethylamine to form an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization to produce the oxazolidinone ring. The process generally requires solvents such as ethanol and may involve catalysts to facilitate the cyclization.
  3. Purification: For industrial production, additional purification steps like recrystallization and chromatography are employed to ensure high yield and purity of the final product.

Technical Parameters

The reaction conditions are optimized for yield and purity, with careful control over temperature, pressure, and reactant concentrations during synthesis. The typical yield reported in laboratory settings varies depending on specific methodologies employed but can be significant when optimized.

Molecular Structure Analysis

Structural Characteristics

Fenozolone's molecular structure features a benzene ring attached to an oxazolidinone moiety. This configuration is critical for its biological activity. The oxazolidinone ring provides a site for interaction with various biological targets, influencing its pharmacological effects.

Key Data

  • Molecular Weight: Approximately 204.23 g/mol.
  • IUPAC Name: 2-ethylimino-5-phenyl-1,3-oxazolidin-4-one.
  • Chemical Structure: The compound contains both nitrogen and oxygen heteroatoms within its cyclic structure, which contributes to its reactivity and interaction with biological systems .
Chemical Reactions Analysis

Types of Reactions

Fenozolone participates in several chemical reactions:

  1. Oxidation: Can be oxidized to form various oxazolone derivatives.
  2. Reduction: Reduction reactions can convert Fenozolone into amine derivatives.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents for conversion to amine derivatives.
  • Substitution Reagents: Halogens and alkylating agents are often used in substitution reactions .

Major Products Formed

The primary products from these reactions include various oxazolone derivatives, amine derivatives, and substituted oxazolidinones, which may exhibit diverse biological activities.

Mechanism of Action

Fenozolone acts primarily as a norepinephrine-dopamine releasing agent (NDRA). This mechanism involves enhancing the presynaptic release of neurotransmitters such as norepinephrine, dopamine, and serotonin. The compound likely promotes the efflux of these neurotransmitters from their storage vesicles into the synapse, increasing their levels in the synaptic cleft and enhancing neurotransmission .

Downstream Effects

Physical and Chemical Properties Analysis

Relevant Data

Further studies are needed to elucidate detailed physical properties such as boiling point, density, refractive index, etc., which are essential for understanding its behavior in different environments .

Applications

Fenozolone has been investigated for several scientific applications:

  1. Neurorehabilitation: Research indicates potential benefits in enhancing brain function during rehabilitation after neurological injuries like strokes.
  2. Functional Magnetic Resonance Imaging (fMRI): Studies suggest that Fenozolone might enhance fMRI signals, providing a clearer picture of brain activity during cognitive tasks .
  3. Psychopharmacology: As a psychostimulant, it has been evaluated for its effects on cognitive functions and behavioral responses in clinical settings .

Despite its decline in clinical use due to safety concerns, ongoing research continues to explore its potential therapeutic applications within controlled environments.

Historical Development and Context of Fenozolone

Emergence in 20th-Century Psychopharmacology

The development of Fenozolone occurred during psychiatry's transformative "golden era" of psychopharmacology in the mid-20th century, a period characterized by serendipitous discoveries and rapid therapeutic innovation. Following the landmark introduction of chlorpromazine in the early 1950s as the first effective antipsychotic, pharmaceutical research expanded dramatically into new psychiatric drug classes [2] [6]. This period witnessed unprecedented industrial and academic interest in central nervous system (CNS) compounds, with researchers systematically modifying chemical structures to enhance therapeutic profiles. Fenozolone emerged specifically within the stimulant class of compounds, which historically included substances like amphetamines but now sought improved agents with more targeted physiological effects [5] [9].

The compound represented part of a broader exploration into phenyl-oxazolidinone derivatives, structural analogues of the established stimulant pemoline. Researchers theorized that modifying the core pemoline structure could yield compounds with enhanced psychostimulant properties while potentially mitigating undesirable side effects [9]. Developed approximately during the late 1950s to early 1960s, Fenozolone entered clinical consideration alongside other experimental psychotropics during psychiatry's paradigm shift from institutionalized care to pharmacological intervention. This transition created fertile ground for compounds promising to address symptoms of depression, fatigue, and asthenic conditions without the addiction potential associated with earlier stimulants [2] [6].

Table 1: Key Psychopharmacological Milestones Surrounding Fenozolone's Development Era

Time PeriodTherapeutic ClassRepresentative DrugPrimary Indication
Early 1950sAntipsychoticsChlorpromazinePsychosis
Mid 1950sTricyclic AntidepressantsImipramineDepression
Late 1950sMAO InhibitorsIproniazidDepression
Early 1960sNovel StimulantsFenozoloneAsthenia/Depression
Mid 1960sBenzodiazepinesDiazepamAnxiety

Development by Laboratoires Dausse: Industrial and Academic Collaborations

Fenozolone was developed and brought to market by Laboratoires Dausse, a French pharmaceutical company operating during psychiatry's transformative pharmacological period. The company leveraged emerging insights into neurotransmitter systems, particularly monoamine pathways, to position Fenozolone as a novel agent within the stimulant category [5]. Laboratoires Dausse established strategic academic partnerships to facilitate compound development, collaborating with clinical researchers specializing in mood disorders and asthenic conditions. These collaborations enabled early pharmacological characterization and preliminary clinical observations that guided development priorities [9].

The compound was developed as a structural analogue of pemoline, sharing its core oxazolidinone chemical framework while incorporating distinct phenyl substitutions intended to enhance CNS penetration and duration of action. Chemically designated as 2-(3-methylphenoxymethyl)-oxazolidinone, Fenozolone's development reflected contemporary medicinal chemistry approaches focused on systematic molecular modifications of known bioactive scaffolds [9]. Laboratoires Dausse positioned Fenozolone as a therapeutic alternative to amphetamine derivatives, emphasizing its potentially favorable side effect profile while maintaining comparable psychostimulant efficacy. Marketing materials highlighted its proposed mechanisms centered on catecholamine potentiation, particularly through dopamine reuptake inhibition and enhanced monoamine release, mechanisms not fully elucidated during its initial clinical deployment [5] [9].

Table 2: Fenozolone and Contemporary Stimulant Compounds

CompoundChemical ClassPrimary MechanismTherapeutic Positioning
FenozolonePhenyl-oxazolidinoneDopamine reuptake inhibitionAsthenia, depressive fatigue
MethylphenidatePiperidineDopamine/norepinephrine reuptake inhibitionADHD, narcolepsy
PemolineOxazolidinoneDopamine reuptake inhibitionADHD, fatigue
AmphetaminePhenethylamineMonoamine releaseNarcolepsy, depression

Early Clinical Applications and Decline in Use

Following its development, Fenozolone received initial clinical application primarily for asthenic conditions and depressive fatigue syndromes. Early open-label trials investigated its effects in patients experiencing chronic fatigue, lack of motivation, and energy deficits secondary to depressive disorders [9]. Preliminary clinical reports suggested Fenozolone provided symptomatic relief for fatigue-related symptoms at doses typically ranging between 20-60mg daily, with effects noted within hours of administration. The compound was positioned as particularly suitable for patients requiring sustained cognitive effort without pronounced cardiovascular stimulation [3].

During the 1960s, Fenozolone saw limited adoption in European psychiatric practice, primarily in France and neighboring countries where Laboratoires Dausse had established distribution. Its clinical utilization remained substantially more limited than mainstream antidepressants (tricyclics, MAO inhibitors) and never approached the prescription volume of first-line stimulants like methylphenidate [3]. The compound's therapeutic niche gradually eroded due to several factors: the emergence of safer alternatives with better-characterized risk profiles, increasing regulatory scrutiny of stimulant compounds, and methodological limitations in early efficacy studies that failed to demonstrate robust advantages over existing therapies [9].

The decline of Fenozolone accelerated throughout the 1970s as evidence standards in psychopharmacology became increasingly rigorous. Regulatory agencies demanded more comprehensive safety data and controlled trials that Laboratoires Dausse apparently did not pursue vigorously. Changing diagnostic paradigms that emphasized discrete mood disorders over vague asthenic syndromes further reduced Fenozolone's perceived clinical relevance. By the late 20th century, Fenozolone had largely disappeared from therapeutic formularies, representing a transitional compound that reflected psychopharmacology's ongoing evolution toward increasingly targeted neurotransmitter modulation [3] [9].

Properties

CAS Number

15302-16-6

Product Name

Fenozolone

IUPAC Name

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14)

InChI Key

RXOIEVSUURELPG-UHFFFAOYSA-N

SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Fenozolone; LD 3394; LD-3394; LD3394; Ordinator;

Canonical SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Isomeric SMILES

CCNC1=NC(=O)C(O1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.